Welcome to the BenchChem Online Store!
molecular formula C12H16O3 B8468469 1-(4-(2-Methoxyethoxy)phenyl)propan-1-one

1-(4-(2-Methoxyethoxy)phenyl)propan-1-one

Cat. No. B8468469
M. Wt: 208.25 g/mol
InChI Key: BCDBBASYXQGYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08809377B2

Procedure details

Cesium carbonate (5.7 g, 17.5 mmol) was added to a stirred solution of 4-hydroxypropiophenone (12; 2.5 g, 16.7 mmol) in dimethylformamide (25 mL) under nitrogen at room temperature, followed by bromomethyl methyl ether (1.43 g, 17.5 mmol). After 20 hours the mixture was stirred into 200 mL of water, and then extracted 3× with dichloromethane. The combined extracts were washed with water and then sat brine, and dried over magnesium sulfate. The solvent was removed in vacuo, leaving 3.4 g of pale yellow apparently crystalline solid; mp 31-35° C.; mass spec ES+m/z=209 (m+1).
Name
Cesium carbonate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:10].[CH3:18][O:19][CH2:20]Br.O>CN(C)C=O>[CH3:18][O:19][CH2:20][CH2:1][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:9](=[O:10])[CH2:8][CH3:7])=[CH:16][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
5.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.5 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
COCBr
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 3.4 g of pale yellow apparently crystalline solid

Outcomes

Product
Name
Type
Smiles
COCCOC1=CC=C(C=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.